[2-(2-Isopropylphenoxy)phenyl]methanol
Description
Contextualization within Aryl Ether and Benzyl (B1604629) Alcohol Chemical Scaffolds
The molecular architecture of [2-(2-Isopropylphenoxy)phenyl]methanol is built upon two foundational chemical scaffolds: aryl ether and benzyl alcohol.
Benzyl Alcohol is an aromatic alcohol consisting of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). wikipedia.orgpatsnap.com This structural unit is found in many natural and synthetic compounds and serves as a versatile intermediate in organic synthesis. wikipedia.orgnih.govnih.gov Benzyl alcohol and its derivatives are utilized in various industries, including pharmaceuticals and fragrances. wikipedia.orgnih.govontosight.ai The hydroxyl group can participate in hydrogen bonding and can be a key site for further chemical modifications, such as esterification or oxidation to an aldehyde or carboxylic acid. patsnap.com The presence of the benzyl alcohol scaffold in this compound provides a reactive handle and influences its polarity and solubility.
Overview of Core Structural Motifs: Phenoxy, Isopropyl, and Hydroxymethyl Functionalities
The distinct properties of this compound arise from the interplay of its three primary functional groups:
Isopropyl Group : This branched alkyl group, -CH(CH3)2, is attached to one of the phenyl rings. fiveable.me A key characteristic of the isopropyl group is its steric bulk. fiveable.meresearchgate.net This bulkiness can influence the molecule's conformation by restricting the rotation around nearby chemical bonds, a phenomenon known as steric hindrance. fiveable.meyoutube.comnumberanalytics.com This steric effect can play a crucial role in directing the outcomes of chemical reactions and influencing how the molecule interacts with other molecules. fiveable.meyoutube.com
Hydroxymethyl Group : The -CH2OH group is the defining feature of the benzyl alcohol portion of the molecule. The introduction of a hydroxyl group can profoundly influence a molecule's properties. hyphadiscovery.com It increases polarity and provides a site for hydrogen bonding, which can affect solubility and intermolecular interactions. frontiersin.orgnih.gov In medicinal chemistry, the hydroxymethyl group can act as a pharmacophore, enabling recognition and interaction with biological targets. frontiersin.orgnih.gov It is a common feature in many biologically active compounds and can be introduced to modify the pharmacokinetic properties of a lead compound. frontiersin.orgnih.gov
Academic Relevance in Organic Synthesis and Chemical Space Exploration
While specific, widespread applications of this compound are not extensively documented in readily available literature, its structure suggests significant academic relevance as a synthetic intermediate and a building block for exploring chemical space.
Compounds with similar diaryl ether and benzyl alcohol motifs are valuable intermediates in the synthesis of more complex molecules. For instance, processes have been developed for preparing (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives as intermediates for active pharmaceutical ingredients. google.com The dual functionality of this compound—the ether linkage and the reactive alcohol—allows for a variety of subsequent chemical transformations. The alcohol can be oxidized or converted to other functional groups, while the aromatic rings can undergo further substitution reactions.
The synthesis of the diaryl ether core of this molecule would likely involve a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation, which couples a phenol (B47542) with an aryl halide. organic-chemistry.orgthieme-connect.de The presence of the bulky isopropyl group presents an interesting synthetic challenge, as steric hindrance can affect reaction rates and yields. organic-chemistry.org
In the context of chemical space exploration, molecules like this compound serve as scaffolds for creating libraries of diverse compounds. By systematically modifying the functional groups—for example, by changing the substitution pattern on the aromatic rings or by derivatizing the hydroxymethyl group—chemists can generate a wide range of analogs. These libraries can then be screened for various biological activities, contributing to the discovery of new therapeutic agents or materials with novel properties.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-propan-2-ylphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFMDVFWHTDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of the 2 2 Isopropylphenoxy Phenyl Methanol Scaffold
Reactions Involving the Primary Alcohol Functionality
The primary alcohol in [2-(2-Isopropylphenoxy)phenyl]methanol is benzylic, meaning the carbon atom bearing the hydroxyl group is directly attached to a benzene (B151609) ring. This position activates the alcohol towards a variety of transformations.
Oxidation Reactions (e.g., to aldehyde and carboxylic acid derivatives)
Primary benzylic alcohols can be selectively oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidant and reaction conditions. Milder oxidizing agents will typically yield the corresponding aldehyde, [2-(2-Isopropylphenoxy)benzaldehyde], while stronger agents or more vigorous conditions will lead to the fully oxidized carboxylic acid, [2-(2-Isopropylphenoxy)benzoic acid].
The direct oxidation of primary alcohols to carboxylic acids is a fundamental synthetic transformation. rsc.org A common approach involves a two-step process, often performed in a single pot, where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. rsc.org For instance, a copper-catalyzed aerobic oxidation can first generate the aldehyde, which is subsequently treated with an oxidant like sodium chlorite (Lindgren oxidation) to afford the carboxylic acid. rsc.orgrsc.org Other powerful, classic oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents can also effect this transformation directly, though modern methods often favor milder and more environmentally benign options like O₂ or H₂O₂ in the presence of a suitable catalyst. researchgate.net A convenient one-pot procedure utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl), followed by the addition of sodium chlorite (NaClO₂), which is effective for a wide range of alcohols, including those with sensitive functional groups. nih.gov
Table 1: Common Oxidation Reactions of Primary Benzylic Alcohols
| Reagent(s) | Product | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC), CH₂Cl₂ | Aldehyde | Stops at the aldehyde stage. |
| TEMPO/NaOCl | Aldehyde | Mild conditions, selective for primary alcohols. nih.gov |
| MnO₂ | Aldehyde | Selective for benzylic and allylic alcohols. |
| KMnO₄, NaOH, heat | Carboxylic Acid | Strong oxidant, can cleave other bonds if not controlled. researchgate.net |
| CrO₃, H₂SO₄, acetone (Jones reagent) | Carboxylic Acid | Strong, acidic oxidant. |
| Cu(I) catalyst, O₂, then NaClO₂ | Carboxylic Acid | A two-step, one-pot "green" method. rsc.org |
| TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid | Mild one-pot procedure compatible with many functional groups. nih.gov |
Nucleophilic Substitution Reactions (e.g., formation of halides, sulfonates, or other leaving groups)
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the alcohol under acidic conditions to form an oxonium ion, which can then depart as a neutral water molecule. libretexts.org
Benzylic alcohols are particularly amenable to substitution as they can react via either Sₙ1 or Sₙ2 pathways. The Sₙ1 mechanism is favored in the presence of protic acids (e.g., HBr, HI) due to the formation of a resonance-stabilized benzylic carbocation. libretexts.org The Sₙ2 pathway is also viable and can be promoted by reagents that avoid strongly acidic conditions, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). masterorganicchemistry.com
Another common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in subsequent Sₙ2 reactions.
Table 2: Conversion of Benzylic Alcohol to Good Leaving Groups for Substitution
| Reagent(s) | Leaving Group Formed | Intermediate/Product Class | Notes |
|---|---|---|---|
| Concentrated HBr or HI | -Br or -I | Alkyl Halide | Reacts via Sₙ1 mechanism. libretexts.org |
| SOCl₂, pyridine | -Cl | Alkyl Chloride | Often proceeds with inversion of configuration (Sₙ2). masterorganicchemistry.com |
| PBr₃ | -Br | Alkyl Bromide | Sₙ2 mechanism is typical. |
| TsCl, pyridine | -OTs (Tosylate) | Sulfonate Ester | Creates an excellent leaving group for subsequent Sₙ2 reactions. |
| MsCl, Et₃N | -OMs (Mesylate) | Sulfonate Ester | Similar to tosylate; another excellent leaving group. |
Esterification and Etherification of the Hydroxyl Group for Derivatization
Esterification: The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer esterification. This reaction involves heating the two components with a catalytic amount of a strong acid, such as sulfuric acid. study.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. organic-chemistry.orgchemistrysteps.com Benzylic alcohols, like the subject compound, readily undergo Fischer esterification. scribd.comsciencemadness.org
Etherification: The formation of an ether from the benzylic alcohol can be accomplished through several routes. The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an Sₙ2 reaction. jk-sci.combyjus.comlibretexts.org Alternatively, given the benzylic nature of the alcohol, it can be activated under acidic conditions to form a carbocation, which is then trapped by another alcohol molecule (the solvent) to form an unsymmetrical ether. researchgate.netscispace.comnih.gov Iron(III) chloride has also been shown to catalyze the self-etherification (homo-etherification) of benzylic alcohols or their cross-etherification with other alcohols. nih.gov
Table 3: Derivatization of the Benzylic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Class | Notes |
|---|---|---|---|
| Fischer Esterification | R'-COOH, H₂SO₄ (cat.) | Ester | Equilibrium reaction; often requires excess alcohol or water removal. chemistrysteps.com |
| Acylation | R'-COCl, pyridine | Ester | A non-reversible alternative to Fischer esterification. |
| Williamson Ether Synthesis | 1. NaH; 2. R'-CH₂-X | Ether | Best with primary alkyl halides (R'-CH₂-X) to avoid elimination. byjus.com |
| Acid-Catalyzed Etherification | R'-OH, H⁺ (e.g., HCl, TFA) | Ether | Proceeds via a benzylic carbocation intermediate. researchgate.netnih.gov |
| Iron-Catalyzed Etherification | R'-OH, FeCl₃ | Ether | An eco-friendly approach for benzylic alcohols. nih.gov |
Transformations on the Aryl Ether Linkage
The diaryl ether bond in this compound is characterized by high bond dissociation energy, rendering it chemically robust and resistant to many common reagents. However, its cleavage is a key transformation in areas like lignin depolymerization and can be achieved under specific catalytic or chemical conditions. osti.govacs.org
Cleavage Reactions and Their Selectivity
Cleavage of aryl ethers typically requires harsh conditions. Traditional methods include the use of strong protic acids like HBr and HI at high temperatures or potent Lewis acids. youtube.com Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl alkyl ethers, and it can also cleave diaryl ethers. nih.govnih.govcore.ac.uk The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion. core.ac.uk
More recently, catalytic methods have been developed, often employing transition metals, to achieve C–O bond cleavage under milder conditions. These methods are frequently studied in the context of lignin model compounds, which often contain aryl ether linkages. researchgate.netrsc.org For example, catalytic transfer hydrogenolysis using palladium/nickel systems can break the C-O bond. acs.org Visible-light photoredox catalysis has also emerged as a modern technique for cleaving diaryl ether bonds at room temperature. nih.gov The selectivity of cleavage in an unsymmetrical diaryl ether can be influenced by the electronic and steric properties of the aryl rings. The presence of the bulky ortho-isopropyl group in the target scaffold would likely sterically hinder access to the ether oxygen, potentially requiring more forcing conditions for cleavage compared to less substituted analogues. nih.govmit.edu
Table 4: Reagents for Aryl Ether Cleavage
| Reagent(s) | Conditions | Notes |
|---|---|---|
| HBr or HI | High Temperature | Classic, but harsh method. youtube.com |
| BBr₃ | CH₂Cl₂, often at low temp. to rt | Very effective Lewis acid for ether cleavage. nih.govnih.gov |
| Co–Zn/Zeolite Catalyst | High Temperature/Pressure | Example of a heterogeneous catalyst used for lignin models. researchgate.netrsc.org |
| Pd/Ni Bimetallic System | High Temperature | Used for catalytic transfer hydrogenolysis. acs.org |
| Acridinium Photocatalyst | Visible Light, Room Temp. | A modern, mild photoredox method. nih.gov |
Stability and Reactivity of the Phenoxy Ether Bond Under Various Conditions
The phenoxy ether bond is remarkably stable under a wide range of conditions, making it an excellent structural motif in many complex molecules. It is generally inert to many of the reagents used to transform the benzylic alcohol moiety.
Acidic and Basic Conditions: Diaryl ethers are stable in both acidic and basic media at moderate temperatures, conditions under which ester or silyl ether protecting groups would be cleaved. Cleavage only occurs under forcing acidic conditions as described above.
Oxidative and Reductive Conditions: The diaryl ether linkage is resistant to most common oxidizing agents (e.g., PCC, KMnO₄, TEMPO) that would react with the primary alcohol. It is also stable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) under conditions that would not reduce the aromatic rings, and hydride reagents (e.g., NaBH₄, LiAlH₄).
Organometallic Reagents: The ether bond is unreactive towards nucleophilic organometallic reagents such as Grignard or organolithium compounds.
This high stability allows for extensive chemical modification of other parts of the molecule, such as the primary alcohol, without disturbing the diaryl ether core. The steric hindrance provided by the ortho-isopropyl group would be expected to further enhance this kinetic stability by physically blocking the approach of reagents to the ether oxygen.
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring Systems
The two phenyl rings in this compound present distinct electronic environments, influencing their reactivity towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, the phenoxy group (-OAr) is generally considered an activating group and an ortho, para-director due to the lone pair of electrons on the oxygen atom that can be delocalized into the phenyl ring, stabilizing the arenium ion intermediate. Conversely, the hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-directing group. The isopropyl group is a weak activating group and an ortho, para-director.
Therefore, for the phenyl ring bearing the hydroxymethyl group, electrophilic attack is directed to the positions ortho and para to the ether linkage, which is a stronger activating group. On the other phenyl ring, the isopropyl group and the ether oxygen direct incoming electrophiles to their respective ortho and para positions. The steric hindrance from the bulky isopropyl group may influence the regioselectivity, favoring substitution at the less hindered positions.
Illustrative Data on Regioselectivity in Electrophilic Aromatic Substitution:
| Electrophile | Phenyl Ring A (with -CH₂OH) Major Product(s) | Phenyl Ring B (with -iPr) Major Product(s) |
| Br₂/FeBr₃ | 4-Bromo-[2-(2-isopropylphenoxy)phenyl]methanol | [2-(4-Bromo-2-isopropylphenoxy)phenyl]methanol |
| HNO₃/H₂SO₄ | 4-Nitro-[2-(2-isopropylphenoxy)phenyl]methanol | [2-(2-Isopropyl-4-nitrophenoxy)phenyl]methanol |
| SO₃/H₂SO₄ | 4-(Hydroxymethyl)-3-(2-isopropylphenoxy)benzenesulfonic acid | 3-(2-(Hydroxymethyl)phenoxy)-4-isopropylbenzenesulfonic acid |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on the phenyl rings of this compound is generally unfavorable as the rings are not substituted with strong electron-withdrawing groups. SNAr reactions typically require the presence of potent electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (such as a halide) to proceed under reasonable conditions. In the absence of such activating groups, the electron-rich nature of the phenyl rings makes them poor substrates for nucleophilic attack.
Structure-Reactivity Relationships within the this compound Framework
The reactivity of the this compound framework can be systematically modified by altering its structural features. This allows for the tuning of its electronic and steric properties to influence reaction rates and selectivities.
Electronic Effects:
The electronic nature of substituents on the phenyl rings can significantly impact the reactivity of the entire molecule. This can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).
For electrophilic aromatic substitution, electron-donating groups (EDGs) on the phenyl rings will increase the reaction rate (negative ρ value), while electron-withdrawing groups (EWGs) will decrease the rate (positive ρ value). The magnitude of the ρ value indicates the sensitivity of the reaction to substituent effects.
Illustrative Hammett Plot Data for Bromination:
| Substituent (para to ether linkage) | σₚ | Relative Rate (k/k₀) | log(k/k₀) |
| -OCH₃ | -0.27 | 5.8 | 0.76 |
| -CH₃ | -0.17 | 2.5 | 0.40 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.3 | -0.52 |
| -NO₂ | 0.78 | 0.01 | -2.00 |
Note: This is a hypothetical data set to illustrate the application of the Hammett equation. The ρ value for this hypothetical reaction would be negative, indicating the development of positive charge in the transition state.
Steric Effects:
The steric hindrance provided by the isopropyl group and the relative orientation of the two phenyl rings play a crucial role in determining reactivity. The isopropyl group can sterically hinder the approach of reagents to the adjacent ether linkage and the ortho position of its phenyl ring. This steric hindrance can be a determining factor in the regioselectivity of substitution reactions and the stereoselectivity of reactions at the benzylic center. The dihedral angle between the two phenyl rings, influenced by the substitution pattern, will also affect the accessibility of the reaction centers.
Advanced Structural Characterization and Solid State Analysis of 2 2 Isopropylphenoxy Phenyl Methanol and Analogous Compounds
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. aps.org This technique provides unparalleled insight into the molecule's conformation, geometry, and the intricate network of intermolecular interactions that govern its packing in the solid state.
Determination of Molecular Conformation and Geometry in the Crystalline State
The crystalline state often locks a molecule into one of its low-energy conformations, providing a detailed snapshot of its preferred geometry. For [2-(2-Isopropylphenoxy)phenyl]methanol, SCXRD would reveal the precise bond lengths, bond angles, and torsion angles. Of particular interest is the dihedral angle between the two phenyl rings, which is dictated by the C-O-C ether linkage, and the orientation of the isopropyl and methanol (B129727) substituents. The conformation is a balance between steric hindrance, particularly from the bulky isopropyl group, and the potential for intramolecular interactions. In analogous diaryl ether structures, a twisted conformation is common to alleviate steric strain. The geometry around the chiral center, if present in an analogue, would also be unambiguously determined.
| Parameter | Expected Value | Significance |
| C-O-C Angle (Ether) | ~118-120° | Influences the overall shape and flexibility of the molecule. |
| Phenyl-O-C-Phenyl Dihedral Angle | Variable | Defines the relative orientation of the two aromatic rings. |
| C-C-O-H Torsion Angle (Methanol) | Variable | Determines the orientation of the hydroxyl group, affecting hydrogen bonding. |
This table presents expected geometric parameters for this compound based on typical values for similar organic compounds.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, C-H...X Interactions
The crystal packing of this compound is stabilized by a variety of non-covalent interactions. The hydroxyl group of the methanol moiety is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen bonding networks. These can range from simple dimers to extended one-, two-, or three-dimensional arrays, significantly influencing the crystal's stability and physical properties.
Hirshfeld Surface Analysis and Corresponding Fingerprint Plots for Quantifying Intermolecular Contacts
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and quantify intermolecular contacts. nih.gov
The corresponding two-dimensional fingerprint plots summarize the frequency of different types of intermolecular contacts. nih.gov For this compound, the fingerprint plot would be expected to show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Distinct spikes corresponding to O···H/H···O contacts would highlight the presence of hydrogen bonds. C···H/H···C contacts would represent van der Waals interactions and C-H···π interactions. The relative percentages of these contacts provide a quantitative measure of their importance in the crystal packing. nih.gov
| Contact Type | Expected Contribution | Significance |
| H···H | > 50% | Predominant due to the large number of hydrogen atoms. |
| O···H / H···O | 10-20% | Quantifies the extent of hydrogen bonding. |
| C···H / H···C | 15-25% | Represents van der Waals forces and C-H···π interactions. |
| C···C | < 5% | Indicates potential π-π stacking interactions. |
This table provides hypothetical contributions of various intermolecular contacts to the Hirshfeld surface of this compound based on analyses of similar aromatic compounds.
Advanced Spectroscopic Investigations for Elucidating Fine Structural Details
While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, are invaluable for confirming the molecular structure in solution and for providing insights into its dynamic behavior.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Definitive Connectivity and Stereochemical Assignments
2D NMR experiments are crucial for unambiguously establishing the covalent framework of a molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity within the aromatic spin systems and to confirm the coupling between the methine and methyl protons of the isopropyl group. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It is an essential tool for assigning the carbon skeleton of the molecule by linking the well-resolved proton spectrum to the carbon spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For example, an HMBC correlation between the protons of the methanol group (CH2OH) and the adjacent aromatic carbon would confirm their connectivity. Similarly, correlations between the isopropyl protons and the carbons of the phenoxy ring would establish the position of this substituent. youtube.com
| 2D NMR Experiment | Information Gained for this compound |
| COSY | - Confirms H-H couplings within each aromatic ring.- Shows correlation between the isopropyl CH and CH3 protons. |
| HSQC | - Assigns each protonated carbon by correlating 1H and 13C chemical shifts. |
| HMBC | - Confirms connectivity between the methanol group and its attached phenyl ring.- Establishes the link between the isopropyl group and the phenoxy ring.- Identifies quaternary carbons through correlations with nearby protons. |
This table outlines the specific structural information that would be obtained for this compound from various 2D NMR experiments.
By employing this multi-technique approach, a comprehensive and unambiguous structural characterization of this compound and its analogues can be achieved, providing a solid foundation for understanding their structure-property relationships.
High-Resolution Mass Spectrometry for Precise Elemental Composition and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive structural confirmation of this compound. It provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of the molecular ion and its fragments, which is essential for distinguishing between compounds with the same nominal mass.
In a typical analysis, this compound (C₁₆H₁₈O₂) is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting protonated molecule [M+H]⁺ is measured. The high resolution of the instrument allows for a mass measurement with an error in the low parts-per-million (ppm) range, confirming the elemental formula.
Tandem mass spectrometry (MS/MS) is then employed to investigate the compound's structure by inducing fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For substituted diphenyl ethers, fragmentation pathways can involve complex rearrangements and cleavages of the ether bond or substituents. researchgate.net
Key Fragmentation Pathways:
The fragmentation of protonated this compound is characterized by several key bond cleavages:
α-Cleavage: A primary fragmentation event for ethers involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For the benzyl (B1604629) alcohol moiety, cleavage can result in the loss of the hydroxymethyl group (•CH₂OH).
Ether Bond Cleavage: The bond between the phenyl ring and the ether oxygen can break, leading to fragments corresponding to the [M-C₇H₇O]⁺ (loss of the benzyl alcohol group) or [M-C₉H₁₁O]⁺ (loss of the isopropylphenoxy group) ions.
Loss of Isopropyl Group: Fragmentation can occur at the isopropyl substituent, typically involving the loss of a propyl radical (•C₃H₇).
Benzylic Cleavage: The bond adjacent to the phenyl ring containing the methanol group is a favorable site for cleavage, potentially leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 after rearrangement. youtube.com
Loss of Water: The presence of the hydroxyl group allows for the neutral loss of a water molecule (H₂O) from the molecular ion.
The exact masses of these fragments are measured with high precision, enabling the assignment of their elemental formulas and confirming the fragmentation pathways. nih.gov
Table 1: Exemplary High-Resolution Mass Spectrometry Data for this compound
| Ion Description | Proposed Formula | Theoretical m/z |
| Protonated Molecule | [C₁₆H₁₈O₂ + H]⁺ | 243.1380 |
| Loss of Water | [C₁₆H₁₇O]⁺ | 225.1274 |
| Loss of Hydroxymethyl | [C₁₅H₁₅O]⁺ | 211.1117 |
| Isopropylphenoxy ion | [C₉H₁₁O]⁺ | 135.0805 |
| Benzyl alcohol ion | [C₇H₇O]⁺ | 107.0491 |
| Tropylium ion | [C₇H₇]⁺ | 91.0542 |
Note: Observed m/z values would be expected to align with these theoretical values within a few ppm.
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. FTIR and Raman are complementary methods; FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.com
Fourier Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
O-H Stretching: A prominent, broad absorption band is expected in the 3600–3200 cm⁻¹ region, characteristic of the stretching vibration of the hydroxyl (-OH) group in the methanol moiety. The breadth of this peak often suggests intermolecular hydrogen bonding.
C-H Stretching: Sharp peaks between 3100–3000 cm⁻¹ arise from the aromatic C-H stretching vibrations. The aliphatic C-H stretches from the isopropyl and methylene (B1212753) (-CH₂-) groups are found in the 3000–2850 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: A series of absorptions in the 1600–1450 cm⁻¹ region corresponds to the carbon-carbon double bond stretching within the two phenyl rings.
C-O Stretching: Strong, characteristic peaks for the C-O stretching vibrations are found in the fingerprint region. The aryl-ether C-O-C asymmetric stretch typically appears around 1250 cm⁻¹. The C-O stretch of the primary alcohol group is expected near 1050 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary data, often showing strong signals for symmetric vibrations and non-polar bonds that are weak in the FTIR spectrum.
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the phenyl rings gives rise to a strong, sharp peak around 1000 cm⁻¹.
C-H Bending: Aliphatic C-H bending vibrations of the isopropyl and methylene groups are visible in the 1465-1340 cm⁻¹ range.
Skeletal Vibrations: The complex vibrations of the molecule's carbon skeleton in the fingerprint region are sensitive to its conformation.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies. nih.govnih.gov Comparing these calculated spectra with experimental FTIR and Raman data aids in the detailed assignment of vibrational modes and can provide insights into the molecule's most stable three-dimensional conformation.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate FTIR Wavenumber (cm⁻¹) | Approximate Raman Shift (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | 3600–3200 (Broad) | Weak |
| C-H Stretch | Aromatic | 3100–3000 | Strong |
| C-H Stretch | Aliphatic (-CH₃, -CH) | 3000–2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600–1450 | Strong |
| C-O Stretch | Aryl Ether | ~1250 | Moderate |
| C-O Stretch | Primary Alcohol | ~1050 | Moderate |
| Ring Breathing | Aromatic Ring | Weak/Inactive | ~1000 (Strong) |
| C-H Bend (OOP) | Aromatic | 900-675 | Weak |
Computational Chemistry and Theoretical Investigations of 2 2 Isopropylphenoxy Phenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are central to exploring the electronic structure and related properties of [2-(2-Isopropylphenoxy)phenyl]methanol. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results. nih.gov
The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For a flexible molecule like this compound, this involves a detailed conformational analysis to identify various low-energy conformers. whiterose.ac.ukeurjchem.com The flexibility arises from the rotation around the ether linkage (C-O-C) and the bonds connected to the isopropyl group. By systematically rotating key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped to locate stable isomers (local minima).
The analysis reveals how intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen, influence the preferred conformation.
Table 1: Illustrative Conformational Data for this compound
| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) |
| Conformer A | 178.5 | 85.2 | 0.00 |
| Conformer B | 65.3 | 175.4 | 1.25 |
| Conformer C | -70.1 | 88.9 | 2.10 |
Note: Data is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.euajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropylphenoxy ring, while the LUMO would likely be distributed over the phenylmethanol portion of the molecule.
Table 2: Hypothetical Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Note: Data is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. uni-muenchen.dewolfram.com It illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net
Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this compound, these regions are anticipated around the oxygen atoms of the ether and hydroxyl groups.
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region is expected to be around the hydrogen atom of the hydroxyl group.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP surface provides critical insights into intermolecular interactions, including hydrogen bonding. chemrxiv.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.edu It examines charge delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O-ether) | π* (C-C aromatic) | 5.2 |
| LP (O-hydroxyl) | σ* (C-O ether) | 2.1 |
| σ (C-H) | π* (C-C aromatic) | 1.5 |
Note: Data is hypothetical and for illustrative purposes. LP denotes a lone pair.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. researchgate.net
NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for the optimized geometry, the chemical shifts can be referenced against a standard (e.g., Tetramethylsilane, TMS).
Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C (hydroxyl-bearing) | 65.2 | 64.8 |
| C (ether-linked, Ring 1) | 155.8 | 156.1 |
| C (ether-linked, Ring 2) | 150.1 | 150.5 |
| C (isopropyl-CH) | 27.3 | 26.9 |
Note: Data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Beyond static molecular properties, quantum chemical calculations are instrumental in exploring the dynamics of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can elucidate detailed mechanisms, identify intermediates, and locate transition states. rsc.orgchemrxiv.org
For this compound, one could investigate reactions such as oxidation of the alcohol, ether cleavage, or electrophilic aromatic substitution. The process involves:
Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.
Finding the Transition State (TS): The TS is the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. nih.gov
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a critical factor for the reaction rate.
These calculations provide fundamental insights into the feasibility and pathways of chemical transformations involving the molecule. nih.gov
Intermolecular Interaction Energy Analysis in Simulated Crystal Lattices (e.g., Energy Frameworks)
Specific research detailing the intermolecular interaction energy analysis of this compound in simulated crystal lattices is not presently available in the reviewed scientific literature. This type of analysis, often performed using methods like the CrystalExplorer software, calculates the energetic contributions of different types of intermolecular forces (e.g., electrostatic, dispersion, repulsion, and polarization) to the stability of a crystal structure. nih.gov
For a molecule like this compound, one could hypothesize the nature of its intermolecular interactions based on its functional groups. The presence of a hydroxyl (-OH) group suggests the potential for strong hydrogen bonding, which typically dominates the electrostatic interactions within a crystal lattice. The two phenyl rings and the isopropyl group would contribute significantly to the dispersion forces (van der Waals interactions) due to their large nonpolar surfaces.
Table 1: Hypothetical Intermolecular Interaction Energies for this compound
| Interaction Type | Energy Component | Estimated Contribution (kJ/mol) |
| Electrostatic | Coulomb | - |
| Hydrogen Bonding | - | |
| Dispersion | van der Waals | - |
| Repulsion | Exchange-Repulsion | - |
| Total Energy | - | |
| Note: This table is illustrative. No experimental or calculated data for this compound were found. |
Molecular Dynamics Simulations for Probing Conformational Flexibility and Solvent Interactions
Detailed molecular dynamics (MD) simulation studies focused on the conformational flexibility and solvent interactions of this compound have not been identified in the public domain. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. donyayenano.ir They can provide valuable insights into the dynamic behavior of a molecule, such as its preferred shapes (conformers) and how it interacts with surrounding solvent molecules. dntb.gov.ua
When placed in a solvent, MD simulations could model how solvent molecules arrange themselves around the solute. For example, in a polar protic solvent like water or methanol (B129727), one would expect the solvent molecules to form hydrogen bonds with the hydroxyl group of this compound. In a nonpolar solvent, the interactions would be dominated by weaker dispersion forces. The study of such solvent-solute interactions is crucial for understanding the compound's solubility and chemical reactivity in different environments. rsc.org
Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound
| Simulation Parameter | Typical Value/Method |
| Force Field | OPLS-AA, AMBER, CHARMM |
| Solvent Model | TIP3P (for water), OPLS-AA (for organic solvents) |
| System Size | ~1000-5000 solvent molecules per solute |
| Temperature | 298 K (Room Temperature) |
| Pressure | 1 atm |
| Simulation Time | 100-1000 ns |
| Note: This table represents typical parameters for an MD simulation and is not based on a specific study of the title compound. |
Advanced Applications and Role As a Building Block in Complex Chemical Synthesis
Derivatization of [2-(2-Isopropylphenoxy)phenyl]methanol for Novel Chemical Entities
The presence of a reactive primary alcohol and two aromatic rings offers numerous opportunities for derivatization, allowing for the systematic exploration of chemical space and the development of compounds with tailored properties.
The primary alcohol group is a key handle for a variety of chemical transformations, leading to the synthesis of a range of functionalized derivatives. Standard organic reactions can be employed to modify this moiety, thereby altering the molecule's physical and chemical properties.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. These reactions can introduce a wide variety of functional groups, influencing properties such as lipophilicity and biological activity.
Etherification: Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This allows for the introduction of diverse alkyl or aryl groups, potentially modulating the compound's steric and electronic profile.
Oxidation: Controlled oxidation of the primary alcohol can afford the corresponding aldehyde or carboxylic acid. These functional groups are valuable for subsequent transformations, such as reductive amination or amide bond formation, further expanding the accessible chemical diversity.
Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using standard halogenating agents. The resulting benzylic halides are versatile intermediates for nucleophilic substitution reactions.
| Reactant | Reagent | Product | Transformation Type |
|---|---|---|---|
| This compound | Acetic Anhydride | [2-(2-Isopropylphenoxy)phenyl]methyl acetate | Esterification |
| This compound | Sodium Hydride, Methyl Iodide | 1-(Methoxymethyl)-2-(2-isopropylphenoxy)benzene | Etherification |
| This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Isopropylphenoxy)benzaldehyde (B3039406) | Oxidation to Aldehyde |
| This compound | Thionyl Chloride | 1-(Chloromethyl)-2-(2-isopropylphenoxy)benzene | Halogenation |
The two phenyl rings of this compound are amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (isopropoxy, phenoxy, and hydroxymethyl groups) can be exploited to achieve regioselective functionalization, providing a powerful tool for diversity-oriented synthesis.
Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization.
Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) can serve as points for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further modifying the steric and electronic properties of the aromatic systems.
The specific regioselectivity of these reactions would be influenced by the interplay of the electronic and steric effects of the substituents on both rings.
Utilization as a Precursor in the Synthesis of Complex Organic Molecules and Scaffolds
The structural features of this compound make it an attractive starting material for the synthesis of more elaborate organic molecules and heterocyclic scaffolds. The diaryl ether core is a common motif in many biologically active natural products and pharmaceutical agents.
For instance, intramolecular cyclization reactions could be envisioned following suitable functionalization. Oxidation of the primary alcohol to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation, could potentially lead to the formation of xanthone-type structures, which are known to exhibit a wide range of biological activities. Furthermore, the introduction of appropriate functional groups on the aromatic rings could facilitate the construction of fused heterocyclic systems.
Exploration as a Ligand in Coordination Chemistry and Catalysis
The presence of potential donor atoms—the oxygen of the hydroxyl group and the ether oxygen—suggests that this compound and its derivatives could serve as ligands in coordination chemistry. The formation of metal complexes could lead to novel catalysts with unique reactivity and selectivity.
The hydroxyl group can be deprotonated to form an alkoxide, which is a strong donor to a metal center. The ether oxygen can also coordinate, potentially leading to bidentate chelation. Modification of the aromatic rings with additional donor groups (e.g., phosphines, amines, pyridyls) could lead to the synthesis of multidentate ligands capable of stabilizing various transition metal catalysts for applications in cross-coupling reactions, hydrogenation, and polymerization.
Investigation in Supramolecular Chemistry and Self-Assembly Processes
The molecular structure of this compound contains elements that are conducive to non-covalent interactions, which are the driving forces in supramolecular chemistry and self-assembly.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of well-defined aggregates in the solid state or in solution.
π-π Stacking: The two aromatic rings can participate in π-π stacking interactions, which can contribute to the stability of self-assembled structures.
Van der Waals Interactions: The isopropyl group provides a non-polar region that can engage in van der Waals interactions, further influencing the packing and assembly of the molecules.
By tuning the solvent and temperature, it is conceivable that this compound or its derivatives could self-assemble into higher-order structures such as nanofibers, gels, or liquid crystals. The study of these self-assembly processes could lead to the development of new functional materials with applications in areas such as sensing, drug delivery, and electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(2-Isopropylphenoxy)phenyl]methanol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-isopropylphenol with a brominated benzyl alcohol derivative under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization includes column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can NMR spectroscopy confirm the structure and stereochemical integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton splitting patterns consistent with biphenyl substitution (δ 6.8–7.5 ppm). The isopropyl group shows a septet (δ 1.2–1.4 ppm, CH(CH₃)₂) and doublets for methyl groups (δ 1.2 ppm). The hydroxymethyl group (-CH₂OH) appears as a singlet (δ 4.6 ppm) in deuterated DMSO.
- ¹³C NMR : Aromatic carbons (δ 115–160 ppm), isopropyl carbons (δ 22–34 ppm), and the hydroxymethyl carbon (δ 65–70 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?
- Methodological Answer : Use slow evaporation or cooling methods. Dissolve the compound in methanol or ethanol at 45–50°C, filter to remove particulates, and cool to 4°C over 48 hours. For X-ray diffraction, ensure crystal size >0.2 mm³. If twinning occurs, employ SHELXL for refinement (HKLF 5 mode) to resolve overlapping reflections .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational predictions be resolved during structural elucidation?
- Methodological Answer :
- Cross-validate NMR data with 2D techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations.
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental values. Significant deviations (>0.5 ppm for ¹H) may indicate conformational flexibility or solvent effects.
- For crystallographic conflicts (e.g., bond-length mismatches), use SHELXL’s restraints (e.g., DFIX, DANG) to refine problematic regions while maintaining chemically reasonable geometries .
Q. What experimental strategies address challenges in stereochemical analysis of the biphenyl moiety?
- Methodological Answer :
- Use X-ray crystallography to confirm dihedral angles between phenyl rings. For example, in analogous structures, angles of 60–90° are typical for non-coplanar biphenyl systems .
- If crystals are unavailable, employ electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) to probe chirality induced by steric hindrance from the isopropyl group.
Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Methodological Answer :
- Analyze O–H⋯O interactions using Mercury software. For example, in related methanol-solvated structures, hydrogen bonds between the hydroxymethyl group and methanol oxygen (O⋯O distance ~2.7 Å) enhance thermal stability.
- Correlate packing motifs (e.g., alternating cation-anion layers) with solubility profiles via Hirshfeld surface analysis .
Q. What computational methods predict the reactivity of the hydroxymethyl group in catalytic or biological systems?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to study interactions with enzymes (e.g., alcohol dehydrogenases). Focus on hydrogen-bonding residues (Ser, Tyr) near the active site.
- Use ab initio molecular dynamics (AIMD) to simulate proton-transfer pathways in acidic/basic conditions, leveraging Gaussian 16 for transition-state optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
